

Spectroscopic Profile of Fukugetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fukugetin*

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An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of the Bioactive Biflavonoid **Fukugetin** (Morelloflavone)

This technical guide provides a comprehensive overview of the spectroscopic data for **Fukugetin**, a naturally occurring biflavonoid also known as Morelloflavone. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical characterization of this potent bioactive compound. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.

Introduction to Fukugetin (Morelloflavone)

Fukugetin is a biflavonoid consisting of a naringenin moiety linked to a luteolin moiety. It is primarily isolated from plants of the *Garcinia* genus. Possessing a complex and stereochemically rich structure, detailed spectroscopic analysis is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **Fukugetin**, which exists as a mixture of two slowly interconverting atropisomers at room temperature, NMR spectra can be complex, often showing two sets of signals for the major and minor conformers. The data presented below is for the major conformer in two common deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and Acetone-d6.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data (δ in ppm, J in Hz) for **Fukugetin** (Major Conformer)

Position	Acetone-d6	DMSO-d6
H-2	5.86 (d, 12.1)	5.92 (d, 12.0)
H-3	4.99 (d, 12.1)	4.92 (d, 12.0)
H-6	6.02 (s)	5.90 (s)
H-8	6.02 (s)	5.90 (s)
H-2'	7.24 (d, 8.3)	7.18 (d, 8.5)
H-3'	6.53 (d, 8.3)	6.69 (d, 8.5)
H-5'	6.53 (d, 8.3)	6.69 (d, 8.5)
H-6'	7.24 (d, 8.3)	7.18 (d, 8.5)
H-3''	6.47 (s)	6.45 (s)
H-6''	6.30 (s)	6.20 (s)
H-2'''	7.50 (s)	7.42 (s)
H-5'''	7.02 (d, 8.4)	6.85 (d, 8.3)
H-6'''	7.52 (d, 8.4)	7.39 (dd, 8.3, 2.1)

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for **Fukugetin** (Major Conformer)

Position	Acetone-d6	DMSO-d6
C-2	80.1	79.4
C-3	47.9	47.1
C-4	198.3	197.8
C-4a	102.0	101.9
C-5	164.7	164.2
C-6	96.7	96.1
C-7	167.8	167.3
C-8	95.8	95.2
C-8a	163.4	162.9
C-1'	130.0	129.5
C-2'	128.9	128.5
C-3'	115.8	115.3
C-4'	158.1	157.6
C-5'	115.8	115.3
C-6'	128.9	128.5
C-2"	164.8	164.3
C-3"	103.1	102.6
C-4"	182.6	182.1
C-4a"	104.1	103.6
C-5"	161.9	161.4
C-6"	99.1	98.6
C-7"	164.1	163.6
C-8"	105.1	104.6

C-8a"	157.9	157.4
C-1""	122.0	121.5
C-2""	114.1	113.6
C-3""	145.9	145.4
C-4""	148.6	148.1
C-5""	116.2	115.7
C-6""	119.4	118.9

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for **Fukugetin**

Ionization Mode	Ion	Observed m/z	Calculated m/z	Formula
ESI-	[M-H] ⁻	555.0882	555.0871	C ₃₀ H ₁₉ O ₁₁

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for **Fukugetin** ([M-H]⁻)

Precursor Ion (m/z)	Fragment Ions (m/z)	Proposed Neutral Loss
555.09	435.06	C ₇ H ₄ O ₃ (Retro-Diels-Alder fragmentation)
555.09	407.07	C ₈ H ₆ O ₄ (Retro-Diels-Alder fragmentation)
555.09	285.04	C ₁₅ H ₉ O ₅ (Cleavage of the interflavanoid bond)
555.09	269.05	C ₁₅ H ₉ O ₄ (Cleavage of the interflavanoid bond)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Fukugetin**, based on common practices for flavonoid analysis.

NMR Spectroscopy

- **Sample Preparation:** A sample of isolated **Fukugetin** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
- **¹³C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - **Spectral Width:** Approximately 200-240 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

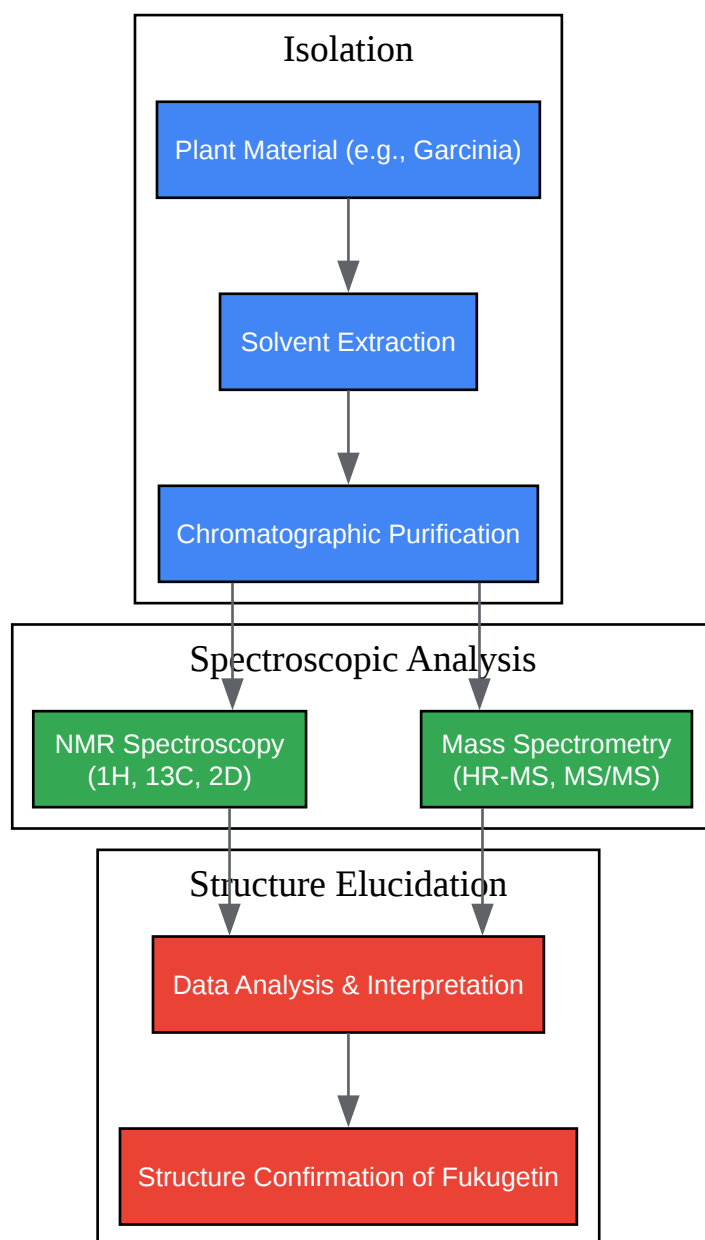
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d6: δ H 2.50, δ C 39.52; Acetone-d6: δ H 2.05, δ C 29.84, 206.26).

Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Fukugetin** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to aid ionization.
- **Instrumentation:** High-resolution mass spectra are typically acquired on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **ESI-MS Acquisition (Negative Ion Mode):**
 - **Ion Source:** Electrospray Ionization (ESI).
 - **Polarity:** Negative.
 - **Capillary Voltage:** 3.0-4.5 kV.
 - **Nebulizer Gas (N₂):** 1-2 Bar.
 - **Drying Gas (N₂):** 6-10 L/min at 180-220 °C.
 - **Mass Range:** m/z 100-1000.
- **ESI-MS/MS Acquisition:**
 - **Precursor Ion Selection:** The [M-H]⁻ ion (m/z 555.09) is isolated in the quadrupole.
 - **Collision Gas:** Argon or Nitrogen.
 - **Collision Energy:** Ramped or set at specific voltages (e.g., 15-40 eV) to induce fragmentation.
 - **Data Acquisition:** The fragment ions are analyzed in the TOF or Orbitrap mass analyzer.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Fukugetin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Fukugetin**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com